molecular formula C15H15N3O2S2 B2473524 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034292-11-8

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2473524
CAS No.: 2034292-11-8
M. Wt: 333.42
InChI Key: NOPCESGAWJSTES-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide: is a heterocyclic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acids or amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Uniqueness: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a sulfonamide group. This unique structure allows it to interact with a variety of biological targets and exhibit diverse chemical reactivity.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c19-22(20,15-7-4-10-21-15)17-8-9-18-12-14(11-16-18)13-5-2-1-3-6-13/h1-7,10-12,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPCESGAWJSTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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